![molecular formula C13H8F2O3 B2936929 4-(2,4-Difluorophenoxy)benzoic acid CAS No. 748183-47-3](/img/structure/B2936929.png)
4-(2,4-Difluorophenoxy)benzoic acid
Overview
Description
4-(2,4-Difluorophenoxy)benzoic acid is a chemical compound with the CAS Number: 748183-47-3 . It has a molecular weight of 250.2 and its molecular formula is C13H8F2O3 .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Difluorophenoxy)benzoic acid consists of a benzoic acid group attached to a 2,4-difluorophenoxy group . The exact structure can be determined using techniques such as X-ray diffraction .Scientific Research Applications
Drug Discovery
4-(2,4-Difluorophenoxy)benzoic acid: is utilized in the field of drug discovery due to its diverse properties. It serves as a precursor for synthesizing various pharmacologically active compounds. For instance, its benzofuran structure is a key feature in many drugs and clinical candidates, owing to its biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Material Synthesis
In material science, this compound is valuable for synthesizing new materials with specific properties. It can be used to create polymers with enhanced thermal stability and flame resistance, which are crucial for developing advanced plastics, adhesives, and coatings .
Biological Studies
4-(2,4-Difluorophenoxy)benzoic acid: plays a significant role in biological studies, particularly in understanding the mechanism of action of phenoxy herbicides. It helps in exploring the environmental impact of these herbicides and their remediation through biodegradation processes .
Environmental Chemistry
The compound is also instrumental in environmental chemistry for the remediation of contaminated sites. It’s involved in studies related to the biological degradation of hazardous substances, thereby contributing to cleaner and safer ecosystems .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are explored for their potential as herbicides. Their ability to control broadleaf weeds without affecting the crops makes them an important tool for increasing agricultural yield .
Synthetic Chemistry
This acid is a building block in synthetic chemistry for constructing complex molecules. It’s used in various synthetic strategies, including nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions, to create a wide range of chemical entities .
Analytical Chemistry
In analytical chemistry, 4-(2,4-Difluorophenoxy)benzoic acid can be used as a standard or reference compound in chromatographic analysis and mass spectrometry, aiding in the identification and quantification of similar compounds .
Photodynamic Therapy
Due to its benzofuran moiety, this compound may be researched for its potential use in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells .
Safety and Hazards
The safety information for 4-(2,4-Difluorophenoxy)benzoic acid indicates a GHS07 pictogram with a warning signal word . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and containers should be securely sealed when not in use .
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other benzoic acid derivatives .
Pharmacokinetics
It is known that benzoic acid derivatives are often conjugated to glycine in the liver and excreted as hippuric acid . This process can affect the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Difluorophenoxy)benzoic acid . These factors can include temperature, pH, and the presence of other compounds.
properties
IUPAC Name |
4-(2,4-difluorophenoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNIIFZBFSZDQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)benzoic acid |
Synthesis routes and methods
Procedure details
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